![molecular formula C14H17ClN4 B2742031 [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride CAS No. 2402828-95-7](/img/structure/B2742031.png)
[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride: is a compound that combines the structural features of both imidazole and indole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of the Imidazole and Indole Rings: The final step involves coupling the imidazole and indole rings through a methylene bridge, followed by the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the imidazole and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the imidazole ring.
Substitution Products: Substituted derivatives at the nitrogen atoms of the imidazole and indole rings.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, the compound is used as a probe to study the interactions of imidazole and indole derivatives with biological macromolecules .
Industry: In the industrial sector, the compound is used in the synthesis of various fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The indole ring is known to interact with serotonin receptors, while the imidazole ring can interact with histamine receptors .
類似化合物との比較
1-Methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
2-Methylindole: A methylated indole derivative with similar chemical properties.
Uniqueness: The uniqueness of [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride lies in its combined structural features of both imidazole and indole rings, which confer unique chemical and biological properties .
特性
IUPAC Name |
[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-17-8-13(16-10-17)9-18-5-4-12-3-2-11(7-15)6-14(12)18;/h2-6,8,10H,7,9,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIBBZPJMQLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2741948.png)
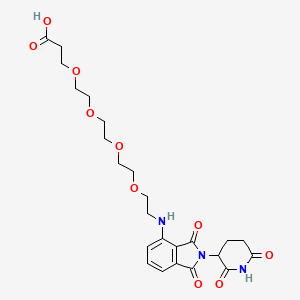
![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)
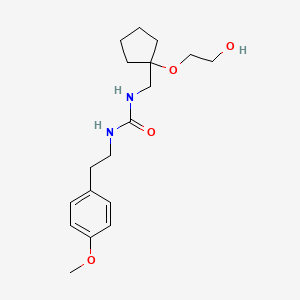
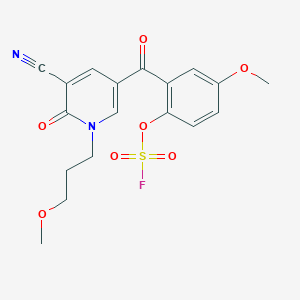
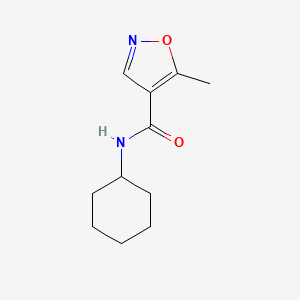
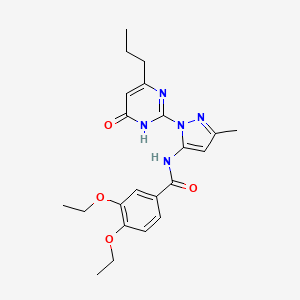
![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)
![2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2741958.png)
![propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
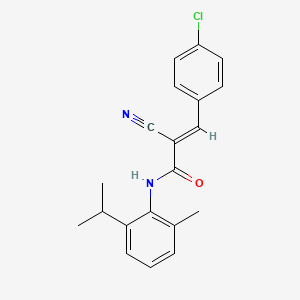
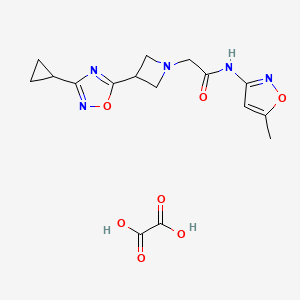
![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)

